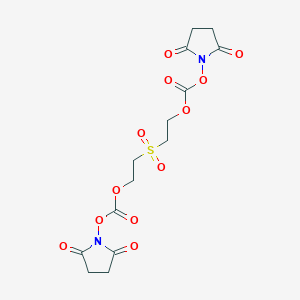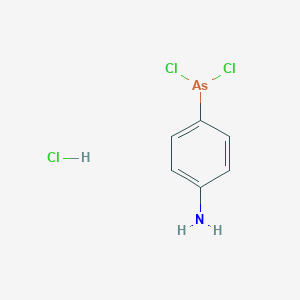
4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is a synthetic compound used primarily as a fluorogenic substrate in biochemical assays. It is composed of a 4-methylumbelliferone moiety linked to a disaccharide consisting of alpha-L-fucopyranose and beta-D-galactopyranose. This compound is particularly useful in the study of glycosidase enzymes, which cleave the glycosidic bond to release 4-methylumbelliferone, a fluorescent molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside typically involves the glycosylation of 4-methylumbelliferone with a suitable glycosyl donor. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the glycosylation process. The reaction is usually carried out in an anhydrous solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure the high purity of the final product. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by glycosidase enzymes. These enzymes cleave the glycosidic bond, releasing 4-methylumbelliferone and the corresponding sugar moieties.
Common Reagents and Conditions: The hydrolysis reactions typically require specific glycosidase enzymes, such as alpha-L-fucosidase and beta-D-galactosidase. The reactions are carried out in buffered aqueous solutions at optimal pH and temperature conditions for the respective enzymes.
Major Products Formed: The major products formed from the hydrolysis of this compound are 4-methylumbelliferone, alpha-L-fucose, and beta-D-galactose. 4-Methylumbelliferone is a fluorescent compound that can be easily detected and quantified using fluorescence spectroscopy.
Aplicaciones Científicas De Investigación
4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is widely used in scientific research for the study of glycosidase enzymes. It serves as a fluorogenic substrate in enzyme assays, allowing researchers to monitor enzyme activity through the detection of fluorescence. This compound is also used in the screening of enzyme inhibitors, which are potential therapeutic agents for various diseases.
In biology and medicine, this compound is employed in the diagnosis of lysosomal storage disorders, where deficiencies in specific glycosidase enzymes lead to the accumulation of undegraded substrates. By using this compound in diagnostic assays, clinicians can identify enzyme deficiencies and monitor the effectiveness of enzyme replacement therapies.
Mecanismo De Acción
The mechanism of action of 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside involves the enzymatic cleavage of the glycosidic bond by glycosidase enzymes. The enzymes recognize the specific glycosidic linkage and catalyze its hydrolysis, resulting in the release of 4-methylumbelliferone. The released 4-methylumbelliferone exhibits strong fluorescence, which can be measured to determine enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds:
- 4-Methylumbelliferyl beta-D-galactopyranoside
- 4-Methylumbelliferyl alpha-L-fucopyranoside
- 4-Methylumbelliferyl beta-D-glucopyranoside
Uniqueness: 4-Methylumbelliferyl 2-O-(alpha-L-fucopyranosyl)-beta-D-galactopyranoside is unique due to its dual glycosidic linkages, which allow it to be used in assays for both alpha-L-fucosidase and beta-D-galactosidase enzymes. This dual functionality makes it a versatile tool in biochemical research, enabling the simultaneous study of multiple enzyme activities.
Propiedades
IUPAC Name |
7-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-methylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O12/c1-8-5-14(24)32-12-6-10(3-4-11(8)12)31-22-20(18(28)16(26)13(7-23)33-22)34-21-19(29)17(27)15(25)9(2)30-21/h3-6,9,13,15-23,25-29H,7H2,1-2H3/t9-,13+,15+,16-,17+,18-,19-,20+,21-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVEUSHJADSGABK-WAPVNEFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2OC3=CC4=C(C=C3)C(=CC(=O)O4)C)CO)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Sulfo-N-succinimidyl 6-[3-(2-Pyridyldithio)propionamido] Hexanoate, Sodium Salt](/img/structure/B14161.png)
![1,6-Hexane-bis-[3-(2-pyridyldithio)propionamide]](/img/structure/B14162.png)





![1-[2-[2-[2-[2-(2,5-Dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione](/img/structure/B14172.png)


